Cas no 1805351-35-2 (Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate)

Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate structure
1805351-35-2 structure
商品名:Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate
CAS番号:1805351-35-2
MF:C10H9BrF2INO2
メガワット:419.989241361618
CID:4861001

Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate
    • インチ: 1S/C10H9BrF2INO2/c1-2-17-8(16)3-5-6(11)4-7(14)15-9(5)10(12)13/h4,10H,2-3H2,1H3
    • InChIKey: NLIYUOXCZUQKKP-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=C(C(C(F)F)=N1)CC(=O)OCC)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 271
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029060242-1g
Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate
1805351-35-2 97%
1g
$1,549.60 2022-04-01

Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate 関連文献

Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetateに関する追加情報

Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate (CAS No. 1805351-35-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate, identified by its CAS number 1805351-35-2, is a highly significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural configuration that makes it an invaluable intermediate in the synthesis of various bioactive molecules. The presence of multiple halogen atoms, specifically bromine and iodine, along with a difluoromethyl group, endows this compound with remarkable reactivity and versatility, facilitating its application in the development of novel therapeutic agents.

The compound's molecular structure, characterized by a pyridine ring substituted with an acetic ester at the 3-position, a bromo group at the 4-position, an iodine atom at the 6-position, and a difluoromethyl group at the 2-position, positions it as a key building block in medicinal chemistry. The combination of these substituents enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental to constructing complex organic molecules. These reactions are widely employed in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals.

In recent years, there has been a surge in research focusing on halogenated pyridines due to their diverse pharmacological properties. Studies have demonstrated that such compounds exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for drug development. For instance, derivatives of Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate have shown potential in targeting kinases and other enzymes involved in cancer pathways. The< strong>difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, attributes that are highly sought after in drug design.

The< strong>iodopyridine moiety within this compound is another critical feature that contributes to its synthetic appeal. Iodine is an excellent leaving group in nucleophilic substitution reactions, allowing for facile introduction of diverse functional groups. This property has been exploited in the synthesis of complex molecular architectures, including those found in antiviral and anti-inflammatory agents. Researchers have leveraged these characteristics to develop novel inhibitors of viral proteases and other therapeutic targets.

Advances in synthetic methodologies have further expanded the applications of Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated couplings, have enabled the efficient construction of intricate heterocyclic systems. These techniques have been instrumental in generating libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The compound's compatibility with these methods makes it an indispensable tool in modern drug discovery pipelines.

The< strong>bromopyridine component also plays a pivotal role in medicinal chemistry applications. Bromine atoms can be selectively modified through various chemical transformations, including metal-halogen exchange reactions and radical-mediated substitutions. These modifications allow chemists to fine-tune the electronic properties and reactivity of the molecule, tailoring it to specific biological targets. Such flexibility is crucial for optimizing drug-like properties, such as solubility, bioavailability, and selectivity.

In conclusion, Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate (CAS No. 1805351-35-2) represents a cornerstone in pharmaceutical synthesis due to its multifaceted structural features and reactivity. Its incorporation into drug development strategies has yielded significant advancements in antiviral, anticancer, and anti-inflammatory therapies. As research continues to uncover new applications for halogenated pyridines, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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